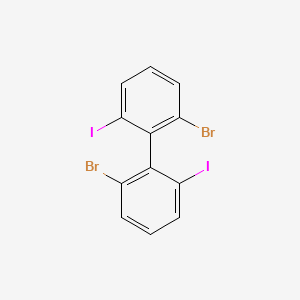

2,2'-Dibromo-6,6'-diiodo-1,1'-biphenyl

Description

2,2'-Dibromo-6,6'-diiodo-1,1'-biphenyl is a halogenated biphenyl derivative characterized by bromine atoms at the 2 and 2' positions and iodine atoms at the 6 and 6' positions. This compound belongs to a class of polyhalogenated biphenyls that exhibit unique electronic and steric properties due to the combination of heavy halogens (Br and I) at ortho and meta positions. Such compounds are often utilized in catalysis, materials science, and pharmaceuticals, leveraging their ability to influence molecular conformation and reactivity.

Properties

Molecular Formula |

C12H6Br2I2 |

|---|---|

Molecular Weight |

563.79 g/mol |

IUPAC Name |

1-bromo-2-(2-bromo-6-iodophenyl)-3-iodobenzene |

InChI |

InChI=1S/C12H6Br2I2/c13-7-3-1-5-9(15)11(7)12-8(14)4-2-6-10(12)16/h1-6H |

InChI Key |

JKQNKXPLIUIGBW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)I)C2=C(C=CC=C2I)Br)Br |

Origin of Product |

United States |

Preparation Methods

Reaction Description

A recent advanced method involves the copper-catalyzed enantioselective ring-opening of ortho,ortho'-dibromo substituted cyclic diaryliodonium salts with lithium iodide. This method was developed to produce optically active 2,2'-dibromo-6,6'-diiodo-1,1'-biphenyl, which contains both C–Br and C–I bonds that can be selectively functionalized further.

- Catalyst: Copper-based catalyst

- Nucleophile: Lithium iodide

- Substrate: Ortho,ortho'-dibromo cyclic diaryliodonium salt

- Outcome: High enantioselectivity and yield of the dibromo-diiodo biphenyl

Significance

This method allows for the preparation of a key intermediate that can be diversified into various functionalized atropisomers through selective metalation and subsequent transformations such as carboxylation, boroylation, oxygenation, allylation, and phosphinylation.

Research Findings

- The reaction proceeds under mild conditions with good enantioselectivity.

- The product serves as a versatile precursor for modular synthesis of axially chiral biphenyls.

- This approach avoids the need to synthesize each functionalized atropisomer individually, streamlining the synthetic workflow.

Diazotization and Iodination Route

Reaction Steps

This classical synthetic route involves:

- Starting Material: 2,2'-Dibromo-1,1'-biphenyl-6,6'-diamine

- Diazotization: Treatment with sodium nitrite in acidic aqueous medium (e.g., hydrochloric acid) at low temperature (0 °C)

- Iodination: Subsequent reaction with potassium iodide to replace diazonium groups with iodine atoms

- Workup: Extraction with organic solvents (e.g., ethyl acetate), drying, and purification by column chromatography

Typical Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Diazotization | NaNO2, HCl aqueous solution | 0 °C | 30–60 minutes | — | Maintain low temperature to stabilize diazonium salt |

| Iodination | KI aqueous solution | 0–60 °C | 1–3 hours | 18–29 | Gradual warming to 60 °C improves reaction completion |

| Extraction & Purification | Ethyl acetate extraction, column chromatography | Room temp | — | — | Hexane or petroleum ether as eluent |

- Yields reported range from 18% to 29% depending on scale and purification methods.

- The reaction mixture turns dark brown during iodination, indicating formation of the diiodo product.

Notes on Reaction Control

- Temperature control during diazotization is critical to prevent decomposition.

- Slow addition of sodium nitrite and potassium iodide solutions helps maintain reaction stability.

- Purification by silica gel chromatography is necessary to isolate the pure dibromo-diiodo biphenyl.

Comparative Summary of Preparation Methods

| Feature | Copper-Catalyzed Ring-Opening | Diazotization and Iodination |

|---|---|---|

| Starting Material | Ortho,ortho'-dibromo cyclic diaryliodonium | 2,2'-Dibromo-1,1'-biphenyl-6,6'-diamine |

| Catalyst | Copper catalyst | None |

| Key Reagents | Lithium iodide | Sodium nitrite, potassium iodide |

| Reaction Conditions | Mild, enantioselective, controlled | Acidic aqueous, low temperature for diazotization, warming for iodination |

| Product Optical Activity | Optically active (enantioselective synthesis) | Racemic or non-chiral |

| Yield | Moderate to high (not explicitly quantified) | 18–29% |

| Functionalization Potential | High, modular synthesis of atropisomers | Limited to halogenated biphenyl |

| Complexity | More complex, requires catalyst and specialized reagents | Simpler, classical diazotization chemistry |

Chemical Reactions Analysis

2,2’-Dibromo-6,6’-diiodo-1,1’-biphenyl undergoes various chemical reactions, including:

Substitution: The compound can undergo substitution reactions where the bromine or iodine atoms are replaced by other functional groups.

Oxidation and Reduction: These reactions can modify the oxidation state of the compound, leading to the formation of different products.

Common reagents used in these reactions include lithium iodide, copper catalysts, and various organometallic reagents . The major products formed from these reactions are functionalized axially chiral biphenyls, which have significant applications in various fields .

Scientific Research Applications

Modular Synthesis of Functionalized Atropisomers

Overview : The compound serves as a key intermediate in the synthesis of optically active atropisomers. Its unique structure allows for selective functionalization through various chemical reactions.

Key Reactions :

- Copper-Catalyzed Reactions : Recent studies have demonstrated that 2,2'-dibromo-6,6'-diiodo-1,1'-biphenyl can undergo copper-catalyzed enantioselective ring-opening reactions. This method allows for the introduction of different functionalities at the bromine and iodine sites, facilitating the synthesis of diverse axially chiral biphenyls .

- Metalation and Functionalization : The compound can be subjected to metalation processes that enable subsequent transformations such as carboxylation, boroylation, and phosphinylation. These reactions provide a pathway to synthesize a wide range of functionalized compounds essential in drug discovery and materials science .

Medicinal Chemistry Applications

Pharmacological Significance : Biphenyl derivatives are known for their biological activity. The structural characteristics of this compound make it a valuable scaffold for developing new pharmaceuticals.

Case Studies :

- Anticancer Agents : Compounds derived from biphenyl structures have shown promising results as anticancer agents. For instance, modifications of the biphenyl framework have been linked to enhanced anti-proliferative activities against various cancer cell lines .

- Antimicrobial Properties : Research indicates that biphenyl derivatives possess significant antimicrobial properties. The introduction of halogen atoms in specific positions can enhance the efficacy of these compounds against bacterial strains .

Materials Science

Liquid Crystals and Polymer Applications : The unique properties of this compound make it an important building block for liquid crystal materials and polymers.

Applications in Liquid Crystals :

- Thermotropic Liquid Crystals : Compounds like this compound are used in the formulation of thermotropic liquid crystals which are crucial for display technologies . Their ability to undergo phase transitions with temperature changes makes them suitable for applications in LCDs.

Synthetic Methodologies

The synthesis of this compound involves several methodologies that leverage its reactivity:

Mechanism of Action

The mechanism by which 2,2’-dibromo-6,6’-diiodo-1,1’-biphenyl exerts its effects involves the selective metalation of its C—I and C—Br bonds The molecular targets and pathways involved in these reactions are primarily dictated by the nature of the substituents introduced during the metalation process .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between 2,2'-Dibromo-6,6'-diiodo-1,1'-biphenyl and related compounds are summarized below:

Table 1: Structural and Functional Comparisons

Key Comparative Insights

Halogen vs. Functional Group Substitution

- Electron-withdrawing effects : Bromine and iodine at ortho/meta positions (as in the target compound) enhance electron-withdrawing effects, stabilizing negative charges in intermediates (e.g., μ-oxo iodine(III) species in catalysis) .

- Hydroxyl groups : Compounds like (R)-6,6′-dibromo-2,2′-dihydroxy-1,1′-binaphthalene exhibit hydrogen-bonding capability, enabling applications in chiral recognition (e.g., liquid crystals) .

Steric vs. This contrasts with 6,6′-dibromo analogs (e.g., ), where meta halogens impose less steric strain. Catalytic activity: The iodine(III) species derived from 2,2′-diiodo-4,4′,6,6′-tetramethyl-1,1′-biphenyl show higher reactivity than brominated analogs due to iodine’s polarizability and larger atomic radius .

Biological Activity Schiff base derivatives: Biphenyls with amino groups (e.g., 2,2′-diamino-6,6′-dibromo-4,4′-dimethyl-1,1′-biphenyl) form stable metal complexes with demonstrated antiproliferative activity against melanoma cells, unlike purely halogenated biphenyls .

Liquid Crystal Applications

- Helical twisting power (HTP) : Brominated binaphthyls (e.g., ) exhibit higher HTP than fluorinated or chlorinated analogs. The target compound’s iodine substituents may further enhance HTP due to increased polarizability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.